molecular formula C12H10N2O5 B15046522 Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate

Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate

Cat. No.: B15046522
M. Wt: 262.22 g/mol
InChI Key: MUMXPDNBOJSGPA-UHFFFAOYSA-N
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Description

Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives. It is characterized by the presence of a nitro group at the 7th position of the indole ring and an ethyl ester group at the 2nd position of the oxoacetate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method starts with the nitration of indole-3-acetic acid to introduce the nitro group at the 7th position. This is followed by the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield Ethyl 2-(7-Amino-3-indolyl)-2-oxoacetate.

Scientific Research Applications

Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows for interactions with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: Lacks the nitro group and has different biological activities.

    7-Nitroindole: Lacks the oxoacetate moiety and has different chemical properties.

    Ethyl 2-(3-Indolyl)-2-oxoacetate: Lacks the nitro group and has different reactivity.

The presence of the nitro group in this compound makes it unique and imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of both a nitro group and an indole moiety enhances its potential interactions with biological systems, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring substituted at the 7-position with a nitro group. This structural configuration is crucial for its biological activity, as the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Formula

  • C : 11
  • H : 10
  • N : 2
  • O : 4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to generate reactive intermediates that may affect various cellular pathways. Additionally, the indole ring can bind to enzymes and receptors, influencing multiple biological processes such as:

  • Antimicrobial Activity : Exhibits potential against various pathogens.
  • Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Effects

The compound has also been evaluated for its anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of gene expression related to cell cycle regulation.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies investigating the biological activity of this compound:

  • Anticancer Study
    • Objective : Evaluate cytotoxic effects on human breast cancer cell lines.
    • Findings : The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity compared to control treatments.
    • Mechanism : Induction of apoptosis through caspase activation and alteration in gene expression profiles related to cell survival.
  • Antimicrobial Study
    • Objective : Assess antimicrobial efficacy against various pathogens.
    • Findings : The compound exhibited broad-spectrum antimicrobial activity, particularly effective against Gram-positive bacteria.
    • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundNitro group at 7-position; ethyl esterAntimicrobial, anticancer
Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetateNitro group at 6-position; methyl esterAntimicrobial, anticancer
2-(6-Nitro-3-indolyl)-2-oxoacetic AcidLacks ester functionalityLimited solubility; less bioactive

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-(7-nitro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)11(15)8-6-13-10-7(8)4-3-5-9(10)14(17)18/h3-6,13H,2H2,1H3

InChI Key

MUMXPDNBOJSGPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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